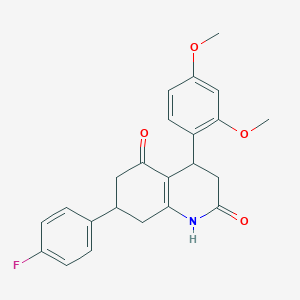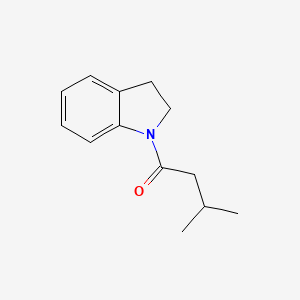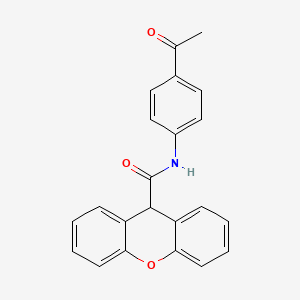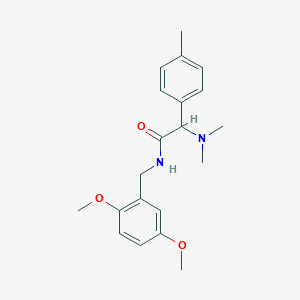![molecular formula C21H29N5O3 B5560704 3,5-dimethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560704.png)
3,5-dimethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,5-dimethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is the simplest amide derivative of benzoic acid . It also contains a 4,6-dimethoxy-1,3,5-triazin-2-yl moiety, which is commonly used for activation of carboxylic acids, particularly for amide synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a carboxylic acid with an amine. A common reagent used for this reaction is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) . The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a benzamide moiety, a 4,6-dimethoxy-1,3,5-triazin-2-yl moiety, and a 4-methyl-6-(1-piperidinyl)-2-pyrimidinyl moiety .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, it could participate in further amide coupling reactions with other carboxylic acids, using DMTMM as a reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, benzamide, one of its components, appears as a white solid and is slightly soluble in water . DMTMM, another component, is also a solid .科学的研究の応用
Synthesis and Biological Evaluation
Compounds with complex structures including pyrimidine and benzamide derivatives have been extensively studied for their synthesis methodologies and biological activities. For example, the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone has shown potential anti-inflammatory and analgesic activities, indicating the importance of these structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such compounds are used as a foundation to prepare many new heterocyclic compounds, highlighting the versatility and potential of these molecular frameworks in developing therapeutic agents.
Anticancer and Anti-inflammatory Applications
The development of novel pyrazolopyrimidines derivatives has been noted for their anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of pyrimidine derivatives in treating cancer and inflammation (Rahmouni et al., 2016). These studies illustrate the importance of structural modification and synthesis of novel compounds for discovering new therapeutic agents.
Antimicrobial Activity
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings has shown significant antimicrobial activities, indicating the role of these compounds in developing new antimicrobial agents (Hossan et al., 2012). This research underscores the potential of pyrimidine derivatives in addressing the growing concern of antimicrobial resistance.
Tyrosine Kinase Inhibition
Flumatinib, a compound structurally related to the specified chemical, has been studied for its metabolism in chronic myelogenous leukemia patients, indicating the significant role of such compounds in cancer therapy as tyrosine kinase inhibitors (Gong et al., 2010). These findings highlight the importance of understanding the metabolic pathways of these compounds in developing effective cancer treatments.
Safety and Hazards
特性
IUPAC Name |
3,5-dimethoxy-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-15-11-19(26-9-5-4-6-10-26)25-21(24-15)23-8-7-22-20(27)16-12-17(28-2)14-18(13-16)29-3/h11-14H,4-10H2,1-3H3,(H,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZABQZXXNSYGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)

![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)
![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)
![4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5560710.png)


